Methyl cyanocycloheptylideneacetate
Description
Methyl cyanocycloheptylideneacetate is a cyano-substituted ester characterized by a cycloheptylidene (seven-membered unsaturated ring) backbone. The compound has been referenced under conflicting CAS numbers: 1567-85-7 (listed in ) and 55568-06-4 (cited in ), which may indicate structural variants or database inconsistencies. Its IUPAC name is methyl 2-cyano-2-cycloheptylideneacetate, featuring a cyano group (-CN) and an ester moiety (-COOCH₃) attached to a cycloheptylidene ring. Limited physicochemical data are available in the provided evidence, but its safety data sheet (SDS) highlights standard first-aid measures for chemical exposure, such as rinsing eyes/skin with water and seeking medical attention .
Properties
CAS No. |
1567-85-7 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 2-cyano-2-cycloheptylideneacetate |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)10(8-12)9-6-4-2-3-5-7-9/h2-7H2,1H3 |
InChI Key |
SAJZJKZFYYBKKL-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=C1CCCCCC1)C#N |
Canonical SMILES |
COC(=O)C(=C1CCCCCC1)C#N |
Other CAS No. |
1567-85-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl Cyanoacetate (CAS 105-34-0)
- Structure: Lacks the cycloheptylidene ring; simpler structure with a cyano group directly attached to an acetate ester (NCCH₂COOCH₃).
- Properties: Boiling point: 204–207°C Solubility: Insoluble in water but miscible with ethanol and diethyl ether . Toxicity: Classified as an eye irritant (H319) .
- Applications : Used as a pharmaceutical intermediate and in organic synthesis (e.g., cyanide coupling reactions) .
Methyl Acetoacetate (CAS 105-45-3)
- Structure: Contains a β-keto ester (CH₃COCH₂COOCH₃) instead of a cyano group.
- Properties :
- Key Difference: The β-keto group enhances enolate formation, making it more reactive in condensation reactions compared to cyanoacetates.
Ethyl(3-aminocyclohex-2-en-1-ylidene)(cyano)acetate
- Structure: Features a cyclohexenylidene ring (six-membered unsaturated ring) with an amino substituent and ethyl ester.
- Properties: Formula: C₁₁H₁₃N₂O₂ . Applications: Likely used in heterocyclic synthesis due to the amino-cyano-ester functionality .
Methyl 1-Methylcycloheptyl Ether (CAS Not Specified)
- Structure : Cycloheptyl ether with a methyl ester (C₈H₁₄O₂).
- Properties :
- Contrast: Lacks functional groups (cyano, keto), limiting its utility in condensation reactions.
Comparative Data Table
*Calculated based on formula C₁₁H₁₃NO₂.
Research Findings and Limitations
- Structural Impact on Reactivity: The cycloheptylidene ring in this compound may confer steric hindrance compared to smaller rings (e.g., cyclohexenylidene), affecting reaction kinetics in nucleophilic additions .
- Data Gaps: Critical physicochemical data (e.g., melting point, solubility) for this compound are absent in the evidence, limiting direct comparisons.
- CAS Discrepancy: The conflicting CAS numbers (1567-85-7 vs.
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